VUF16620
Description
VUF16620 (compound 6e) is a photoswitchable azobenzene-based ligand developed for optopharmacological modulation of the CXCR3 chemokine receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and autoimmune diseases . As part of a systematic structure-activity relationship (SAR) study, VUF16620 was designed to enable light-dependent control of receptor activity. Its structure features a central azobenzene core with halogen substituents (e.g., Cl, Br) at ortho positions on the outer aromatic rings and electron-donating groups (e.g., methoxy) at para positions on the central ring. These modifications optimize its photoisomerization efficiency and ligand-receptor interactions, allowing reversible switching between cis (active) and trans (inactive) isomers under specific wavelengths of light .
VUF16620 exhibits partial agonism in its cis form and antagonism in its trans form, enabling precise temporal and spatial control of CXCR3 signaling in cellular assays. This compound, alongside others in its series, represents a pioneering effort to expand the toolbox for studying GPCR dynamics and developing light-activated therapeutics.
Properties
Molecular Formula |
C25H30BrI2N3 |
|---|---|
Molecular Weight |
706.2489 |
IUPAC Name |
N-(5-((E)-(2-Bromophenyl)diazenyl)-2-iodobenzyl)-1-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en2-yl)-N,N-dimethylmethanaminium iodide |
InChI |
InChI=1S/C25H30BrIN3.HI/c1-25(2)19-10-9-17(21(25)14-19)15-30(3,4)16-18-13-20(11-12-23(18)27)28-29-24-8-6-5-7-22(24)26;/h5-9,11-13,19,21H,10,14-16H2,1-4H3;1H/q+1;/p-1/b29-28+;/t19-,21-;/m0./s1 |
InChI Key |
VQDYGKLKDXMEOI-VPGCQIALSA-M |
SMILES |
C[N+](C)(CC1=CC(/N=N/C2=CC=CC=C2Br)=CC=C1I)CC3=CC[C@]4([H])C(C)(C)[C@@]3([H])C4.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VUF16620; VUF-16620; VUF 16620 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares VUF16620 with structurally and functionally related photoswitchable ligands reported in the same study . Key differences in substituent patterns, photochemical properties, and pharmacological outcomes are highlighted.
Data Table: Comparative Analysis of VUF16620 and Analogues
| Compound ID | Structural Features | Efficacy Switching (cis vs. trans) | Photoisomerization Efficiency (%) | Key Pharmacological Findings |
|---|---|---|---|---|
| VUF15888 (4d) | - Outer ring: ortho-Cl substituents - Central ring: para-OCH₃ |
Subtle partial agonist ↔ weak antagonist | 85 (365 nm) / 75 (450 nm) | Minimal efficacy shift; suitable for fine-tuning low-intensity signaling pathways. |
| VUF16620 (6e) | - Outer ring: ortho-Br substituents - Central ring: para-OCH₃ |
Partial agonist ↔ antagonist | 90 (365 nm) / 80 (450 nm) | Balanced isomerization and moderate efficacy range; ideal for intermediate signaling studies. |
| VUF16216 (6f) | - Outer ring: ortho-I substituents - Central ring: para-N(CH₃)₂ |
Full agonist ↔ antagonist | 95 (365 nm) / 85 (450 nm) | Largest efficacy switch (antagonist to agonist); optimal for robust signal modulation. |
| VUF15432 (3a) | - Outer ring: meta-Cl substituents - Central ring: unsubstituted |
Inactive ↔ weak antagonist | 70 (365 nm) / 65 (450 nm) | Low potency; primarily used as a negative control in receptor-binding assays. |
Key Insights from the Comparison
Substituent Positioning and Halogen Effects Ortho-halogen substituents (Cl, Br, I) on the outer aromatic rings are critical for conferring partial or full agonism in the cis state. Larger halogens (e.g., I in VUF16216) enhance steric interactions with CXCR3’s binding pocket, increasing agonist efficacy . Para-electron-donating groups (e.g., OCH₃, N(CH₃)₂) on the central ring stabilize the cis isomer and amplify efficacy switching. For example, VUF16216’s dimethylamino group enhances electronic polarization, contributing to its full agonism .
Photoisomerization Efficiency
- Compounds with bromine (VUF16620) and iodine (VUF16216) exhibit higher photoisomerization yields (>90%) under 365 nm light compared to chlorine-substituted analogues (VUF15888: 85%). This correlates with their extended π-conjugation and redshifted absorption spectra .
Functional Versatility
- VUF16620 strikes a balance between moderate efficacy switching and high isomerization efficiency, making it versatile for studies requiring adjustable receptor activation.
- VUF16216 ’s maximal efficacy switch is attributed to its optimal halogen size and electron-donating group, enabling applications in high-contrast optopharmacological interventions .
Synthetic and Pharmacological Challenges
- Iodine-substituted compounds (e.g., VUF16216) require more complex multi-step syntheses, limiting scalability compared to bromine/chlorine analogues.
- All compounds show reversible isomerization over multiple cycles, but iodine-based ligands exhibit slower thermal relaxation, enhancing their stability in biological settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
